molecular formula C27H32N6O2 B2894683 N-[6-({[(3-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]benzenesulfonamide CAS No. 1116045-09-0

N-[6-({[(3-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]benzenesulfonamide

Cat. No. B2894683
CAS RN: 1116045-09-0
M. Wt: 472.593
InChI Key: TVBNTVIUMSNZKS-UHFFFAOYSA-N
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Description

N-[6-({[(3-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C27H32N6O2 and its molecular weight is 472.593. The purity is usually 95%.
BenchChem offers high-quality N-[6-({[(3-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[6-({[(3-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Applications

N-[6-({[(3-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]benzenesulfonamide is a compound with potential applications in various scientific research fields. Although the specific compound was not directly identified in the searched literature, related benzenesulfonamide derivatives have shown significant scientific interest, suggesting a methodology for exploring similar compounds.

  • Photodynamic Therapy and Cancer Treatment : A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups indicates potential in photodynamic therapy for cancer treatment. These compounds, characterized by their good fluorescence properties and high singlet oxygen quantum yield, are considered promising Type II photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Antidiabetic Activity : Another research on N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives showed significant antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. Some compounds demonstrated a substantial lowering of plasma glucose levels, highlighting their potential as antidiabetic agents (Moreno-Díaz et al., 2008).

  • Enzyme Inhibition for Therapeutic Applications : Compounds similar in structure have been evaluated for their role as enzyme inhibitors. For example, derivatives of benzenesulfonamide have been studied for their inhibition of carbonic anhydrase, a therapeutic target for conditions such as glaucoma and edema. This suggests that N-[6-({[(3-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]benzenesulfonamide could also be explored for similar biological activities (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).

  • Antimicrobial Agents : The synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents indicate the broad potential of these compounds in combating microbial infections. This research avenue might be relevant for N-[6-({[(3-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]benzenesulfonamide, considering its structural similarities (Abbas, Abd El-Karim, & Abdelwahed, 2017).

properties

IUPAC Name

[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O2/c1-2-21-6-8-23(9-7-21)35-26-19-25(29-20-30-26)31-13-10-22(11-14-31)27(34)33-17-15-32(16-18-33)24-5-3-4-12-28-24/h3-9,12,19-20,22H,2,10-11,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBNTVIUMSNZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylphenoxy)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine

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